molecular formula C5H10ClN B14029596 3-Ethenylazetidine hydrochloride

3-Ethenylazetidine hydrochloride

Cat. No.: B14029596
M. Wt: 119.59 g/mol
InChI Key: DVRSOCLQCCJNKU-UHFFFAOYSA-N
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Description

3-Ethenylazetidine hydrochloride is a chemical compound with the molecular formula C5H8ClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenylazetidine hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene, is one of the efficient ways to synthesize functionalized azetidines . Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled environments to facilitate the cyclization and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Ethenylazetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-Ethenylazetidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethenylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenylazetidine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

3-ethenylazetidine;hydrochloride

InChI

InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,5-6H,1,3-4H2;1H

InChI Key

DVRSOCLQCCJNKU-UHFFFAOYSA-N

Canonical SMILES

C=CC1CNC1.Cl

Origin of Product

United States

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